molecular formula C3H8ClNO2 B572943 N-Methyl-d3-glycine-2,2-d2 HCl CAS No. 1219794-62-3

N-Methyl-d3-glycine-2,2-d2 HCl

Cat. No.: B572943
CAS No.: 1219794-62-3
M. Wt: 130.583
InChI Key: WVKIFIROCHIWAY-LUIAAVAXSA-N
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Description

N-Methyl-d3-glycine-2,2-d2 hydrochloride is an isotopically labeled compound. It is a derivative of sarcosine, which is a natural amino acid found in muscles and other tissues. The compound is used primarily in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-d3-glycine-2,2-d2 hydrochloride is synthesized through the isotopic labeling of sarcosine. The process involves the incorporation of deuterium atoms into the molecular structure of sarcosine. The reaction typically requires deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium at the desired positions.

Industrial Production Methods

Industrial production of N-Methyl-d3-glycine-2,2-d2 hydrochloride involves large-scale synthesis in a controlled environment. The process includes the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out under good manufacturing practices to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-d3-glycine-2,2-d2 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids.

    Reduction: It can be reduced to form deuterated amines.

    Substitution: The compound can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include deuterated carboxylic acids, deuterated amines, and other substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Methyl-d3-glycine-2,2-d2 hydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the pathways of sarcosine metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of sarcosine in the body.

    Industry: Applied in the development of new materials and chemical processes where isotopic labeling is required.

Mechanism of Action

The mechanism of action of N-Methyl-d3-glycine-2,2-d2 hydrochloride involves its incorporation into metabolic pathways where sarcosine is normally involved. The deuterium atoms act as tracers, allowing researchers to study the molecular targets and pathways with high precision. The compound interacts with enzymes and other proteins involved in sarcosine metabolism, providing insights into their function and regulation.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-d3-glycine: Similar in structure but without the hydrochloride group.

    Sarcosine: The non-deuterated form of the compound.

    N-Methylglycine-d2: Another isotopically labeled variant with different deuterium positions.

Uniqueness

N-Methyl-d3-glycine-2,2-d2 hydrochloride is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms at precise positions allows for detailed studies of metabolic pathways and reaction mechanisms, making it a valuable tool in various scientific fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Methyl-d3-glycine-2,2-d2 HCl involves the reaction of starting materials to produce the desired compound.", "Starting Materials": [ "N-Methyl-d3-glycine", "Deuterium oxide", "Hydrochloric acid" ], "Reaction": [ "Dissolve N-Methyl-d3-glycine in deuterium oxide", "Add hydrochloric acid to the solution", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitate", "Dry the precipitate to obtain N-Methyl-d3-glycine-2,2-d2 HCl" ] }

CAS No.

1219794-62-3

Molecular Formula

C3H8ClNO2

Molecular Weight

130.583

IUPAC Name

2,2-dideuterio-2-(trideuteriomethylamino)acetic acid;hydrochloride

InChI

InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H/i1D3,2D2;

InChI Key

WVKIFIROCHIWAY-LUIAAVAXSA-N

SMILES

CNCC(=O)O.Cl

Synonyms

N-Methyl-d3-glycine-2,2-d2 HCl

Origin of Product

United States

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